molecular formula C5H8N2O4 B12793491 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- CAS No. 57968-48-6

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-

Cat. No.: B12793491
CAS No.: 57968-48-6
M. Wt: 160.13 g/mol
InChI Key: GUKSGXOLJNWRLZ-DUZGATOHSA-N
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Description

cis-5R,6S-Thymine glycol: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed by the oxidation of thymine, resulting in the addition of two hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by the oxidation of thymine using reactive oxygen species. The reaction typically involves exposing thymine to ionizing radiation or chemical oxidizing agents such as hydrogen peroxide. The oxidation process introduces hydroxyl groups at the 5 and 6 positions of the thymine ring, creating the cis-5R,6S isomer .

Industrial Production Methods: While there is no large-scale industrial production of cis-5R,6S-Thymine glycol, it can be prepared in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions, often using specific oxidizing agents and conditions to ensure the formation of the desired isomer .

Chemical Reactions Analysis

Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ionizing radiation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

cis-5R,6S-Thymine glycol has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves its incorporation into DNA, where it disrupts normal base pairing and hydrogen bonding interactions. This disruption can lead to mutations and errors during DNA replication and transcription. The compound is recognized and repaired by the base excision repair pathway, which involves specific enzymes that identify and excise the damaged base, followed by DNA synthesis to fill the gap .

Comparison with Similar Compounds

Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which affects its interactions with DNA and its recognition by DNA repair enzymes. This uniqueness makes it a valuable compound for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .

Properties

CAS No.

57968-48-6

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1

InChI Key

GUKSGXOLJNWRLZ-DUZGATOHSA-N

Isomeric SMILES

C[C@]1([C@H](NC(=O)NC1=O)O)O

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O

Origin of Product

United States

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